4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline
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Overview
Description
4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline is an organic compound that features a chloro-substituted aniline group attached to a dioxolane ring. This compound is of interest due to its unique chemical structure, which combines aromatic and heterocyclic elements, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
It is used in the preparation of luminogens and fluorescent polyimides , suggesting that it may interact with specific proteins or enzymes involved in these processes.
Mode of Action
Given its use in the preparation of luminogens and fluorescent polyimides , it is likely that it interacts with its targets to induce fluorescence, possibly through the transfer of energy or electrons.
Biochemical Pathways
Its role in the preparation of luminogens and fluorescent polyimides suggests that it may be involved in pathways related to fluorescence and energy transfer.
Result of Action
Its use in the preparation of luminogens and fluorescent polyimides suggests that it may induce fluorescence in these compounds, which could have various effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 4-chloroaniline with 2-methyl-1,3-dioxolane under specific conditions. One common method includes:
Starting Materials: 4-chloroaniline and 2-methyl-1,3-dioxolane.
Catalysts: Acid catalysts such as p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group if present, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1,3-dioxolan-2-one
- 2-Chloromethyl-1,3-dioxolane
- 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane
Comparison
Compared to these similar compounds, 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline is unique due to the presence of both an aromatic ring and a dioxolane ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications .
Properties
IUPAC Name |
4-chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(13-4-5-14-10)8-6-7(12)2-3-9(8)11/h2-3,6H,4-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STILHYIIPWCHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=C(C=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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